1-Tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl 3,6-dihydro-2H-pyridine-1,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h6H,5,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEDCXAVONLPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125097-83-8 | |
| Record name | 1-tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: The compound's derivatives may have potential therapeutic applications, including the treatment of various diseases and conditions.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate exerts its effects depends on its specific derivatives and applications. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the functional groups present and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Tetrahydropyridine Core
Compound 1a : 1-(9H-fluoren-9-yl)methyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate
- Key Differences : Replaces the tert-butyl group with a fluorenylmethyl (Fmoc) protecting group.
- Molecular Weight : ~350–400 g/mol (estimated), significantly higher than the target compound.
- Applications : Designed for positron emission tomography (PET) tracer development, leveraging the Fmoc group’s radiolabeling compatibility .
Compound 1b : 3-Benzhydryl 1-Fmoc 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate
Pyridine Derivatives with Halogen and Alkoxy Modifications
(±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate
- Key Differences : Features a chloro-methylpyridinyl substituent and a pyrrolidine ring.
- Molecular Weight : 354.83 g/mol.
- Applications : Used in pharmaceutical intermediates for kinase inhibitors, leveraging halogen atoms for target binding .
HB613 : (±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Ester Group Variations
1-Tert-butyl 3-ethyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate
Piperidine and Pyrrolidine Analogs
1-Boc 3-methyl 4-oxopiperidine-1,3-dicarboxylate
- Key Differences : Oxo group on the piperidine ring enhances hydrogen-bonding capacity.
- Applications : Intermediate in alkaloid synthesis, contrasting with the target compound’s use in amine protection .
1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate
Comparative Analysis Table
Biological Activity
1-Tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate (CAS Number: 125097-83-8) is a chemical compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₂H₁₉N₁O₄
- Molecular Weight : 241.29 g/mol
- IUPAC Name : 1-(tert-butyl) 3-methyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate
- Physical Form : Oil
- Melting Point : 29–31 °C
- Purity : ≥95% .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including antibacterial, anticancer, and neuroprotective properties.
Antibacterial Activity
Recent studies have shown that derivatives of tetrahydropyridine compounds can inhibit the growth of multidrug-resistant Gram-negative bacteria. The compound's structure allows it to act as a β-lactamase inhibitor when used in combination with β-lactam antibiotics. For instance:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| ARC3627 | >64 | E. coli (OXA-1) |
| ARC561 | 32 | K. pneumoniae (OKP-6) |
These results suggest that modifications to the tetrahydropyridine scaffold can enhance antibacterial efficacy .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 4.5 | Induction of apoptosis |
| A549 | 2.0 | Cell cycle arrest at G1 phase |
| U-937 | 5.0 | Caspase activation |
The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development in cancer therapy .
The biological activity of this compound is attributed to its structural features that facilitate interaction with biological targets:
- β-lactamase Inhibition : The compound's ability to inhibit β-lactamases enhances the efficacy of β-lactam antibiotics against resistant strains .
- Apoptotic Pathways : It promotes apoptosis in cancer cells through caspase activation and modulation of p53 expression levels .
Case Studies
Several case studies highlight the potential applications of this compound:
-
Combination Therapy in Bacterial Infections :
- A study evaluated the effectiveness of this compound in combination with cefpodoxime against resistant bacterial strains. Results indicated a significant reduction in MIC values when used together.
-
Cancer Treatment Trials :
- Preclinical trials demonstrated that this compound could significantly reduce tumor growth in xenograft models of breast cancer by inducing apoptosis and inhibiting cell cycle progression.
Chemical Reactions Analysis
Protection/Deprotection of Functional Groups
The compound’s tert-butyloxycarbonyl (Boc) and methyl ester groups are susceptible to selective deprotection:
-
Boc Removal : Acidic conditions (e.g., HCl in dioxane or TFA) cleave the Boc group, yielding a secondary amine intermediate. This is critical for further functionalization .
-
Ester Hydrolysis : Basic hydrolysis (e.g., NaOH/MeOH) converts methyl esters to carboxylic acids, enabling subsequent coupling or cyclization .
Cycloaddition Reactions
The dihydropyridine ring acts as a diene in Diels-Alder reactions:
-
With DMAD (Dimethyl Acetylenedicarboxylate) :
-
Reactivity: The electron-deficient alkyne DMAD engages the dihydropyridine in [4+2] cycloaddition, forming bicyclic adducts.
-
Conditions: Typically performed in refluxing toluene or dichloromethane .
-
Example: Reaction with DMAD yields fused azocine or azonine derivatives via zwitterionic intermediates .
-
| Dienophile | Product | Yield | Conditions | Reference |
|---|---|---|---|---|
| DMAD | Bicyclic azocine derivatives | 60–85% | Reflux in toluene, 2–4 h |
Electrophilic Substitution
Bromination and alkylation reactions target the dihydropyridine ring:
-
Bromination :
-
Alkylation : Lithium bases (e.g., LDA) deprotonate the ring, enabling alkylation at the β-position .
Ring-Opening and Functionalization
The dihydropyridine ring undergoes ring-opening under nucleophilic or acidic conditions:
-
Acid-Catalyzed Ring-Opening :
-
Nucleophilic Attack : Amines or thiols attack the electrophilic α-carbon, leading to ring-opened adducts .
Cross-Coupling Reactions
Functionalized derivatives participate in transition-metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling :
| Substrate | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Boronic ester derivative | Pd(dppf)Cl₂ | Aryl-dihydropyridine | 41–75% |
Key Research Findings
-
Cycloaddition Selectivity : DMAD preferentially reacts with the dihydropyridine ring over ester groups, favoring six-membered ring formation .
-
Steric Effects : The tert-butyl group hinders reactions at the 1-position, directing electrophiles to the 3- and 5-positions .
-
Thermal Stability : The Boc group remains intact under reflux conditions (<100°C), enabling high-temperature reactions without decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
